Isobutyl butyrate

Catalog No.
S577112
CAS No.
539-90-2
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl butyrate

CAS Number

539-90-2

Product Name

Isobutyl butyrate

IUPAC Name

2-methylpropyl butanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-4-5-8(9)10-6-7(2)3/h7H,4-6H2,1-3H3

InChI Key

RGFNRWTWDWVHDD-UHFFFAOYSA-N

SMILES

CCCC(=O)OCC(C)C

Solubility

soluble in most fixed oils; slightly soluble in water; insoluble in glycerol
1 ml in 8 ml 60% alcohol (in ethanol)

Synonyms

N-BUTYRIC ACID ISOBUTYL ESTER;2-methyl-1-butylbutanoate;Butanoic acid, methyl propyl ester;Butanoicacid,2-methylpropylester;butanoicacid2-methylpropylester;Butyric acid, isobutyl ester;butyricacid,isobutylester;butyricacidisobutylester

Canonical SMILES

CCCC(=O)OCC(C)C
  • Food Science Research

    Due to its pleasant flavor profile resembling pineapple, banana, and other fruits, isobutyl butyrate can be used as a control substance in studies evaluating taste perception and flavor preferences. Researchers can employ it to calibrate instruments or standardize taste tests [].

  • Chemical Research

    Isobutyl butyrate's chemical properties, like its volatility and solubility, might be of interest to researchers studying esterification reactions or the behavior of organic compounds. It can serve as a reference material in experiments exploring solvent interactions or fragrance diffusion [].

It is important to note that the aforementioned applications are hypothetical, and more research is needed to establish a definitive role for isobutyl butyrate in scientific research.

Here are some additional points to consider:

  • Safety: While generally recognized as safe for consumption in food flavors, isobutyl butyrate can cause irritation if inhaled or comes in contact with skin []. Researchers handling this compound should follow proper laboratory safety protocols.

Isobutyl butyrate is an organic compound classified as a butyrate ester, formed through the condensation of butanoic acid and isobutanol. It has the chemical formula C₈H₁₆O₂ and is recognized for its pleasant fruity aroma, making it a popular ingredient in food flavoring and fragrance formulations. This compound is characterized by its low solubility in water, with a boiling point of approximately 332°F (167°C) and a specific gravity of 0.872 at 68°F (20°C) .

Isobutyl butyrate interacts with olfactory receptors in the nose, triggering a specific odor perception in the brain. The exact mechanism of this interaction is not fully understood, but it likely involves the shape and functional groups of the molecule fitting into specific binding sites on the receptors [].

Available data:

  • The Food and Drug Administration (FDA) considers isobutyl butyrate to be "Generally Recognized As Safe" (GRAS) for use in food at certain concentrations.

Safety Precautions:

  • Standard laboratory safety practices should be followed when handling isobutyl butyrate, including the use of personal protective equipment such as gloves, safety glasses, and fume hoods when necessary.
Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, isobutyl butyrate can hydrolyze to yield butanoic acid and isobutanol.

    Isobutyl Butyrate+H2OButanoic Acid+Isobutanol\text{Isobutyl Butyrate}+\text{H}_2\text{O}\rightarrow \text{Butanoic Acid}+\text{Isobutanol}
  • Transesterification: It can react with other alcohols to form different esters, which is a common reaction in biodiesel production.
  • Oxidation: Isobutyl butyrate may be oxidized under certain conditions to produce carboxylic acids or other functional groups, although specific conditions for these reactions are not well-documented .

Isobutyl butyrate exhibits low toxicity levels when ingested or inhaled, causing mild symptoms such as headache or dizziness at high concentrations. It has been assessed for skin sensitization and found to have no significant irritant effects . Its pleasant aroma contributes to its use in food flavoring, enhancing sensory experiences without adverse biological effects at regulated concentrations.

The primary method for synthesizing isobutyl butyrate involves the esterification reaction between butanoic acid and isobutanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to promote the formation of the ester. The general reaction can be summarized as follows:

Butanoic Acid+IsobutanolAcid CatalystIsobutyl Butyrate+Water\text{Butanoic Acid}+\text{Isobutanol}\xrightarrow{\text{Acid Catalyst}}\text{Isobutyl Butyrate}+\text{Water}

This synthesis method allows for the production of isobutyl butyrate in a controlled environment, ensuring high purity and yield .

Isobutyl butyrate is primarily utilized in:

  • Food Industry: As a flavoring agent, it imparts fruity notes to various food products.
  • Fragrance Industry: Used in perfumes and scented products due to its appealing aroma.
  • Chemical Intermediate: Serves as a precursor in the synthesis of other chemical compounds .

Studies on the interactions of isobutyl butyrate with biological systems indicate minimal adverse effects at typical exposure levels. Its interaction with hydroxyl radicals in the atmosphere suggests it may degrade over time, with an estimated half-life of about 3.4 days when exposed to photochemically produced hydroxyl radicals . This degradation pathway highlights its environmental behavior and potential impact on air quality.

Several compounds share structural similarities with isobutyl butyrate. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Butyl ButyrateC₈H₁₈O₂Similar structure; used as a flavoring agent.
Isobutyl IsobutyrateC₈H₁₈O₂Slightly different structure; used in fragrances.
Ethyl ButyrateC₇H₁₄O₂Lower boiling point; commonly used in food flavoring.

Uniqueness of Isobutyl Butyrate

Isobutyl butyrate's unique fruity aroma differentiates it from similar compounds. While many esters share similar chemical properties, its specific sensory profile makes it particularly valuable in flavor and fragrance applications. Additionally, its relatively low toxicity enhances its suitability for use in consumer products compared to some other esters .

Physical Description

colourless liquid with a sweet, fruity, apple-like, pineapple-like odou

XLogP3

2.3

Boiling Point

156.9 °C

Density

d204 0.86
0.858-0.863

UNII

827NDQ0P0W

GHS Hazard Statements

Aggregated GHS information provided by 1506 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

539-90-2

Wikipedia

Isobutyl butyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, 2-methylpropyl ester: ACTIVE

Dates

Modify: 2023-09-12
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